molecular formula C20H22N2O6S B14237245 L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- CAS No. 352275-26-4

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl-

Cat. No.: B14237245
CAS No.: 352275-26-4
M. Wt: 418.5 g/mol
InChI Key: BYWNRAIGNKINGN-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- is a derivative of L-tyrosine, an aromatic, polar, non-essential amino acid. This compound is notable for its unique structural features, which include a phenylsulfonyl group and a prolyl group attached to the L-tyrosine backbone. These modifications can significantly alter the chemical and biological properties of the parent amino acid, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- typically involves multiple steps, starting with the protection of the amino and carboxyl groups of L-tyrosine. The phenylsulfonyl group is then introduced through a sulfonylation reaction, often using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine. The prolyl group is subsequently attached via peptide coupling reactions, employing coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may leverage biotechnological methods, such as microbial fermentation, to produce L-tyrosine, which is then chemically modified. These methods are environmentally friendly and can be more cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce sulfides.

Scientific Research Applications

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, which are crucial for brain function . The phenylsulfonyl group may also inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: Another aromatic amino acid with similar structural features.

    L-DOPA: A derivative of L-tyrosine used in the treatment of Parkinson’s disease.

    Tyramine: A naturally occurring monoamine compound derived from tyrosine.

Uniqueness

L-Tyrosine, 1-(phenylsulfonyl)-L-prolyl- is unique due to the presence of both a phenylsulfonyl group and a prolyl group, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications .

Properties

CAS No.

352275-26-4

Molecular Formula

C20H22N2O6S

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C20H22N2O6S/c23-15-10-8-14(9-11-15)13-17(20(25)26)21-19(24)18-7-4-12-22(18)29(27,28)16-5-2-1-3-6-16/h1-3,5-6,8-11,17-18,23H,4,7,12-13H2,(H,21,24)(H,25,26)/t17-,18-/m0/s1

InChI Key

BYWNRAIGNKINGN-ROUUACIJSA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.